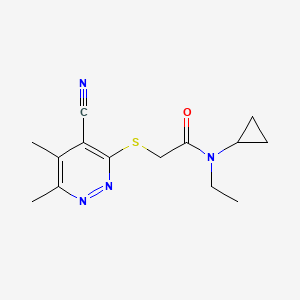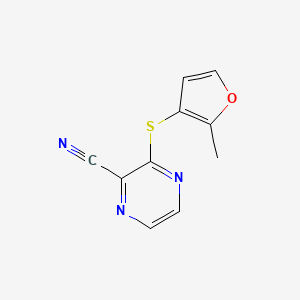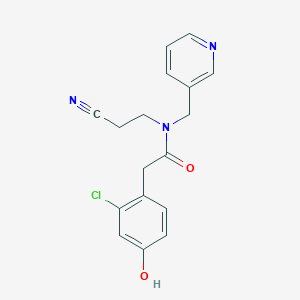![molecular formula C15H28N2O B7647819 3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)
3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide, also known as DMAC, is a cyclic amide compound that has been widely used in scientific research due to its unique properties. DMAC has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mécanisme D'action
3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide blocks TRP channels by binding to a specific site on the channel protein, thereby preventing the influx of calcium ions into the cell. This inhibition of calcium influx can lead to a reduction in pain sensation, as well as a decrease in the activity of cancer cells and the progression of certain diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of TRP channels, the reduction of pain sensation, and the suppression of cancer cell activity. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide in laboratory experiments is its ability to selectively block TRP channels, which allows for the study of specific physiological processes. However, this compound has also been shown to have off-target effects, which may complicate the interpretation of experimental results. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide and its potential applications in scientific research. One area of interest is the development of more selective TRP channel blockers that do not have off-target effects. Another area of interest is the investigation of the role of TRP channels in other physiological processes, such as taste perception and cardiovascular regulation. Additionally, the development of more stable and long-lasting this compound analogs may improve its efficacy in laboratory experiments.
Méthodes De Synthèse
3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide can be synthesized using various methods, including the reaction of cyclohexanone with 2,3-dimethylcyclohexylamine, followed by the addition of acetic anhydride and hydrochloric acid. Another method involves the reaction of cyclohexanone with 2,3-dimethylcyclohexylamine, followed by the addition of phosgene and triethylamine.
Applications De Recherche Scientifique
3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide has been used in scientific research as a tool for studying the function of ion channels, specifically the transient receptor potential (TRP) channels. This compound has been shown to block TRP channels, which are involved in various physiological processes, including pain sensation, temperature regulation, and taste perception. This compound has also been used to study the role of TRP channels in cancer cells, as well as in cardiovascular and neurological diseases.
Propriétés
IUPAC Name |
3-[(2,3-dimethylcyclohexyl)amino]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-10-5-3-8-14(11(10)2)17-13-7-4-6-12(9-13)15(16)18/h10-14,17H,3-9H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXJPKBMZGEHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)

![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)


![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)

![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)
![3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one](/img/structure/B7647844.png)
![(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone](/img/structure/B7647845.png)